molecular formula C7H9N3S B2827829 2-[(dimethylamino)(methylsulfanyl)methylidene]propanedinitrile CAS No. 31297-60-6

2-[(dimethylamino)(methylsulfanyl)methylidene]propanedinitrile

Cat. No.: B2827829
CAS No.: 31297-60-6
M. Wt: 167.23
InChI Key: UZUNDVJTFGWNHN-UHFFFAOYSA-N
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Description

2-[(dimethylamino)(methylsulfanyl)methylidene]propanedinitrile is an organic compound with the molecular formula C7H9N3S It is known for its unique chemical structure, which includes a dimethylamino group, a methylsulfanyl group, and a malononitrile moiety

Scientific Research Applications

2-[(dimethylamino)(methylsulfanyl)methylidene]propanedinitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with this compound are H302, H312, and H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(dimethylamino)(methylsulfanyl)methylidene]propanedinitrile typically involves the reaction of dimethylamine, carbon disulfide, and malononitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Dimethylamine+Carbon disulfide+MalononitrileThis compound\text{Dimethylamine} + \text{Carbon disulfide} + \text{Malononitrile} \rightarrow \text{this compound} Dimethylamine+Carbon disulfide+Malononitrile→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can also play a crucial role in the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(dimethylamino)(methylsulfanyl)methylidene]propanedinitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or methylsulfanyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Mechanism of Action

The mechanism by which 2-[(dimethylamino)(methylsulfanyl)methylidene]propanedinitrile exerts its effects involves interactions with various molecular targets. The dimethylamino and methylsulfanyl groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. These interactions can influence the compound’s reactivity and its role in chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Dimethylamino)methylene]malononitrile
  • 2-[(Methylsulfanyl)methylene]malononitrile
  • 2-[(Dimethylamino)(methylsulfanyl)methylene]propanedinitrile

Uniqueness

2-[(dimethylamino)(methylsulfanyl)methylidene]propanedinitrile is unique due to the presence of both dimethylamino and methylsulfanyl groups, which confer distinct reactivity and properties compared to similar compounds. This dual functionality allows for a broader range of chemical reactions and applications.

Properties

IUPAC Name

2-[dimethylamino(methylsulfanyl)methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3S/c1-10(2)7(11-3)6(4-8)5-9/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUNDVJTFGWNHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=C(C#N)C#N)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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